molecular formula C7H12N2O B580556 1-(3-Methylisoxazol-5-yl)propan-2-amine CAS No. 1207176-27-9

1-(3-Methylisoxazol-5-yl)propan-2-amine

Cat. No. B580556
M. Wt: 140.186
InChI Key: JBKSNFMGMNTTLU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “1-(3-Methylisoxazol-5-yl)propan-2-amine” is 1S/C7H12N2O/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3 . This code provides a specific description of the molecule’s structure, including its atomic connectivity and tautomeric states.


Physical And Chemical Properties Analysis

This compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density may be found in specialized chemical databases .

Scientific Research Applications

Pharmacological Research

Neuroprotective Applications

YM872, a compound closely related to "1-(3-Methylisoxazol-5-yl)propan-2-amine," is a selective, potent, and highly water-soluble AMPA receptor antagonist with significant neuroprotective properties. In models of focal cerebral ischemia in rats and cats, YM872 has demonstrated the ability to significantly reduce infarct volume and improve neurological deficits, suggesting its potential in the treatment of acute stroke in humans (Takahashi et al., 2006).

Anticancer Applications

Isoxazolines, a class of compounds including "1-(3-Methylisoxazol-5-yl)propan-2-amine," have shown promise as anticancer agents. Natural products containing isoxazoline derivatives have been identified as potential chemotherapeutic candidates, with several synthetic pathways developed for these compounds. The structural-activity relationship and the influence of stereochemical aspects on anticancer activity have been discussed, offering insights into the development of novel anticancer drugs (Kaur et al., 2014).

Environmental Science

Degradation of Nitrogen-Containing Hazardous Compounds

Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, including those related to "1-(3-Methylisoxazol-5-yl)propan-2-amine." These processes can degrade various amine- and azo-based compounds found in the textile, agricultural, and chemical industries, highlighting the importance of developing technologies that focus on the degradation of such recalcitrant compounds (Bhat & Gogate, 2021).

Materials Science

Amine-Functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs), related in functionality to "1-(3-Methylisoxazol-5-yl)propan-2-amine," have been extensively studied for their synthesis, structures, and properties. The strong interaction between CO2 and basic amino functionalities makes these MOFs particularly attractive for CO2 capture, with several methods developed for their preparation. These MOFs have shown excellent CO2 sorption capacity and separation performance, demonstrating potential applications in catalysis as well (Lin et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(8)3-7-4-6(2)9-10-7/h4-5H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKSNFMGMNTTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401296016
Record name α,3-Dimethyl-5-isoxazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylisoxazol-5-yl)propan-2-amine

CAS RN

1207176-27-9
Record name α,3-Dimethyl-5-isoxazoleethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207176-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,3-Dimethyl-5-isoxazoleethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401296016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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